N-(2,5-dimethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-15-6-8-16(9-7-15)22-25-23(31-26-22)19-5-4-12-27(19)14-21(28)24-18-13-17(29-2)10-11-20(18)30-3/h4-13H,14H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODWOJGGNLOXLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NC4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a complex organic compound characterized by its unique structural features, which include a phenyl ring substituted with methoxy groups and an oxadiazole moiety. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C25H23N3O5 with a molecular weight of 445.5 g/mol. The compound's structure includes:
| Property | Value |
|---|---|
| Molecular Formula | C25H23N3O5 |
| Molecular Weight | 445.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | KSFAKKCNZSTOCS-UHFFFAOYSA-N |
The biological activity of this compound is hypothesized to be mediated through its interaction with specific molecular targets. Potential mechanisms include:
- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Interaction : It may bind to various receptors, influencing cellular signaling pathways.
- Apoptosis Induction : The compound could promote programmed cell death in cancerous cells through modulation of apoptotic pathways.
Anticancer Activity
Research indicates that compounds containing oxadiazole moieties often exhibit significant anticancer properties. For instance:
- A study found that related oxadiazole derivatives demonstrated cytotoxic effects on various cancer cell lines with IC50 values ranging from 0.5 to 10 µg/mL .
- The presence of the methoxy group in the phenyl ring has been linked to enhanced anticancer activity due to increased lipophilicity and improved cell membrane permeability .
Antimicrobial Activity
This compound has shown potential as an antimicrobial agent:
- In vitro studies have indicated that similar compounds possess significant antibacterial activity against Gram-positive and Gram-negative bacteria .
- The compound's structural features may contribute to its ability to disrupt bacterial cell walls or inhibit essential metabolic processes.
Case Studies
Several studies have explored the biological activity of compounds similar to this compound:
- Antitumor Activity in Cell Lines : A study evaluated the effects of oxadiazole derivatives on human cancer cell lines (e.g., A549 lung cancer cells) and found that some compounds induced apoptosis at concentrations as low as 10 µM .
- Antibacterial Efficacy : Another investigation reported that certain oxadiazole derivatives exhibited MIC values below 50 µg/mL against various bacterial strains, indicating strong antibacterial potential .
Scientific Research Applications
Anticancer Activity
The compound's structure suggests potential anticancer properties, particularly due to the presence of the oxadiazole moiety, which is known for its biological activity. Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer effects across various cancer cell lines.
Case Studies and Findings
- Molecular Docking Studies : Several studies have utilized molecular docking to evaluate the binding affinity of N-(2,5-dimethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide to targets involved in cancer proliferation. For instance, derivatives have shown IC50 values in the low micromolar range against prostate (PC-3), colon (HCT-116), and breast cancer cell lines .
- Cytotoxicity Assays : In vitro studies have demonstrated that compounds with similar structures to this compound exhibit cytotoxic effects with IC50 values ranging from 0.11 µM to 48.37 µM against various cancer cell lines .
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| N-(2,5-dimethoxyphenyl)-... | PC-3 | 0.67 |
| N-(4-chlorophenyl)-... | HCT-116 | 0.24 |
| N-(4-methoxyphenyl)-... | MDA-MB-435 | 0.11 |
Antimicrobial Properties
Emerging research highlights the antimicrobial potential of oxadiazole derivatives. The unique structure of this compound may contribute to its efficacy against various bacterial strains.
Findings
Studies have reported that similar oxadiazole compounds possess activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Neuroprotective Effects
Preliminary studies suggest that compounds containing the pyrrole and oxadiazole moieties may exhibit neuroprotective effects. These findings are particularly relevant in the context of neurodegenerative diseases.
Research Insights
Research has indicated that certain derivatives can protect neuronal cells from apoptosis induced by oxidative stress. This protective mechanism could be attributed to their ability to modulate signaling pathways associated with cell survival .
Comparison with Similar Compounds
Substitution on the Oxadiazole Ring
- Target Compound : 4-methylphenyl substituent on the oxadiazole.
- Analog (CAS 1261011-39-5) : 3-chlorophenyl substituent on the oxadiazole .
| Feature | Target Compound | CAS 1261011-39-5 |
|---|---|---|
| Substituent | Electron-donating (methyl) | Electron-withdrawing (chloro) |
| Molar Mass (g/mol) | ~424.9 (estimated) | 438.86 |
| Solubility | Higher lipophilicity | Lower lipophilicity |
| Bioactivity Implications | Enhanced membrane permeability | Potential stronger receptor binding |
The chloro group in the analogue may improve binding via halogen interactions, while the methyl group in the target compound favors passive diffusion across membranes .
Heterocyclic Core Variations
- Target Compound : 1,2,4-Oxadiazole core.
- Analog (CAS 613227-60-4) : 1,2,4-Triazole core with pyridinyl and ethoxyphenyl groups .
| Feature | Target Compound | CAS 613227-60-4 |
|---|---|---|
| Core Structure | Oxadiazole | Triazole |
| Electronic Effects | Moderate π-accepting capacity | Strong hydrogen-bonding potential |
| Metabolic Stability | High (resistant to hydrolysis) | Moderate (susceptible to oxidation) |
| Bioactivity | Potential enzyme inhibition | Likely kinase or protease targeting |
Triazoles often engage in hydrogen bonding, whereas oxadiazoles act as bioisosteres for esters, improving stability in physiological conditions .
Acetamide Linker Modifications
- Target Compound : N-(2,5-dimethoxyphenyl) acetamide.
- Analog (CAS 540498-73-5) : N-(3-chloro-2-methylphenyl) acetamide with benzotriazole .
| Feature | Target Compound | CAS 540498-73-5 |
|---|---|---|
| Aromatic Substituent | 2,5-Dimethoxyphenyl | 3-Chloro-2-methylphenyl |
| Functional Groups | Methoxy (electron-donating) | Chloro + methyl (mixed effects) |
| Pharmacokinetics | Extended half-life | Potential rapid metabolism |
The dimethoxy groups in the target compound may enhance interactions with aromatic residues in proteins, while the chloro-methyl combination in the analogue could improve target specificity .
Antiproliferative Activity
While direct data for the target compound is unavailable, structurally related hydroxyacetamide derivatives (e.g., FP1-12 from ) demonstrate antiproliferative activity via triazole and oxadiazole motifs .
| Compound Type | IC50 (Estimated) | Mechanism |
|---|---|---|
| Target Compound | Not reported | Likely kinase/DNA interaction |
| Hydroxyacetamide (FP1-12) | 1–10 µM | Tubulin inhibition |
The oxadiazole core in the target compound may mimic FP1-12’s mode of action, but its methylphenyl group could enhance tumor penetration .
Q & A
Q. What synthetic strategies are effective for constructing the 1,2,4-oxadiazole moiety in this compound?
The 1,2,4-oxadiazole ring is typically synthesized via cyclization of amidoximes with carboxylic acid derivatives. For example, substituted phenyl amidoximes react with activated carbonyl groups (e.g., esters or acyl chlorides) under reflux in ethanol, using pyridine as a base to drive the reaction . Catalytic methods, such as zeolite-assisted reactions, can improve yields (e.g., 72% yield in analogous compounds) .
Q. How is the compound characterized post-synthesis?
Key characterization methods include:
- 1H NMR : Aromatic protons (δ 7.42–7.58) and NH signals (δ 10.10–13.30) confirm structural motifs .
- Melting Points : Used to assess purity (e.g., >250°C in related derivatives) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 418 for structurally similar compounds) validate molecular weight .
| Compound Analogue | Yield (%) | Melting Point (°C) | Key NMR Signals (δ) |
|---|---|---|---|
| Derivative 12 | 65 | 194–195 | 13.30 (s, NH), 7.58 (t, arom) |
| Derivative 14 | 67 | 204 (decomp.) | 11.20 (brs, NH) |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and minimize side products?
- Design of Experiments (DoE) : Statistical modeling identifies critical parameters (e.g., temperature, catalyst loading). For instance, flow chemistry systems enable precise control of residence time and temperature, reducing side reactions in heterocycle synthesis .
- Catalytic Systems : Zeolite (Y-H) and pyridine synergistically enhance cyclization efficiency in analogous acetamide syntheses .
Q. What strategies resolve discrepancies in spectral data during characterization?
Contradictions in NMR signals (e.g., variable NH proton δ values) may arise from tautomerism or solvent effects. For example, imine/amine tautomer ratios (50:50) in similar compounds require 2D NMR (e.g., HSQC) or variable-temperature NMR to confirm . Computational tools (e.g., DFT calculations) can predict dominant tautomeric forms .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
- Substitution Patterns : Introducing electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring improves antiproliferative activity in hydroxyacetamide derivatives .
- Molecular Docking : Docking studies with target proteins (e.g., kinases) prioritize analogs with optimal binding affinities. For example, pyrazole-carbothioamide derivatives show enhanced activity when substituted with 4-nitrophenyl groups .
Methodological Considerations
Q. What computational tools are recommended for predicting physicochemical properties?
- PubChem : Provides canonical SMILES, InChI keys, and molecular weight (e.g., 527.8 g/mol for a brominated analog) .
- DFT Calculations : Predict tautomer stability and electronic properties (e.g., HOMO-LUMO gaps) .
Q. How can flow chemistry enhance scalability for preclinical studies?
Continuous-flow reactors enable:
- High Throughput : Parallel synthesis of analogs via automated systems.
- Reproducibility : Controlled mixing and temperature (e.g., Omura-Sharma-Swern oxidation in flow systems) reduce batch-to-batch variability .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity data across studies?
- Assay Validation : Standardize protocols (e.g., cell lines, incubation times). For example, antiproliferative activity in hydroxyacetamide derivatives varies with cell line sensitivity .
- Metabolic Stability : Evaluate compound stability in physiological buffers (e.g., plasma half-life assays) to clarify in vitro vs. in vivo discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
